

# Available Crystallography Data and Binding Mode

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Hsd17B13-IN-89

Cat. No.: S12848206

Get Quote

The most directly relevant data comes from the **Protein Data Bank (PDB) entry 8G89**, which depicts the structure of HSD17B13 in complex with its NAD<sup>+</sup> cofactor and a small-molecule inhibitor [1]. Although the bound inhibitor is not **HSD17B13-IN-89** itself, it is a structurally related compound from the same sulfonamide-based series, providing a definitive model for how such inhibitors bind [2].

The table below summarizes the key experimental details and the conserved binding interactions observed in the structure:

Feature	Description
PDB ID	8G89 [1]
Resolution	2.22 Å [1]
Cofactor	NICOTINAMIDE-ADENINE-DINUCLEOTIDE (NAD <sup>+</sup> ) [1]

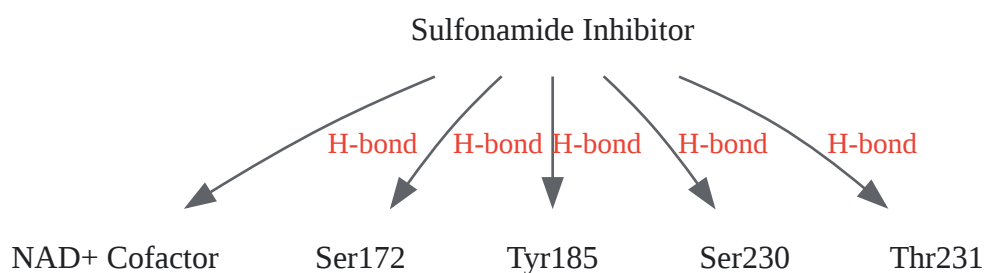
| **Key Binding Interactions** | • **Benzoic acid group:** Hydrogen bonds with active site residues Ser172, Tyr185, and the NAD<sup>+</sup> cofactor [2]. • **Sulfonamide group:** Hydrogen bonds with residues Ser230 and Thr231 [2]. • **Binding Site Location:** Occupies the substrate-binding channel, sometimes co-bound with endogenous lipids or detergents [1] [2]. |

## Experimental Methodology

The structural data for 8G89 was generated using the following experimental workflow [1]:

- **Method:** X-ray diffraction
- **Software for Processing:**
  - **Data Reduction:** XDS
  - **Data Scaling:** autoPROC
  - **Phasing & Refinement:** BUSTER
- **Expression System:** The protein was produced in *Spodoptera frugiperda* (insect cells) to ensure proper post-translational modification [1].

This diagram illustrates the key protein-inhibitor interactions revealed by the crystallography data:



[Click to download full resolution via product page](#)

## Structural Basis for Inhibitor Design and Comparison

The structural data validates that inhibitors like **HSD17B13-IN-89** function by **competitively occupying the enzyme's active site** [2]. This prevents the natural substrate from binding, thereby inhibiting the enzymatic activity of HSD17B13.

Optimization of this inhibitor series focused on improving cellular potency by balancing biochemical affinity with physicochemical properties. The following structure-activity relationship (SAR) table summarizes this development journey, from initial hits to more advanced compounds:

Compound	Biochemical IC <sub>50</sub> (nM)	Cell-Based IC <sub>50</sub> (nM)	Key Design Change & Impact
1	200	>70,000	Initial hit; good biochemical potency but poor cellular activity due to low lipophilicity and permeability [2].
3	140	>63,000	Added fluorine; improved biochemical potency and protein interactions, but low LogD limited cell penetration [2].
4	47	3,400	Replaced benzoic acid with quinoline; increased LogD and permeability, translating to modest cellular activity [2].
6	10	280	Optimized structure; achieved high biochemical potency and significantly improved cellular activity through balanced LogD and permeability [2].

## Interpretation and Research Context

- **Protective Mechanism:** The goal of inhibiting HSD17B13 is to mimic the protective effect of natural loss-of-function variants (e.g., rs72613567) found in human populations, which are associated with a significantly reduced risk of developing chronic liver disease [3] [4].
- **Therapeutic Potential:** Pharmacological inhibition of HSD17B13 is a promising strategy for treating conditions like non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) [3] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. 8G89: HSD17B13 in complex with cofactor and inhibitor [rcsb.org]
2. Design and application of synthetic 17B-HSD13 substrates ... [pmc.ncbi.nlm.nih.gov]

3. Review article: the role of HSD17B13 on global epidemiology ... [pmc.ncbi.nlm.nih.gov]

4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13 [pmc.ncbi.nlm.nih.gov]

5. Phosphorylation of 17 $\beta$ -hydroxysteroid dehydrogenase 13 ... [nature.com]

To cite this document: Smolecule. [Available Crystallography Data and Binding Mode]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12848206#hsd17b13-in-89-crystallography-data>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)